2,3-Dimethoxyphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

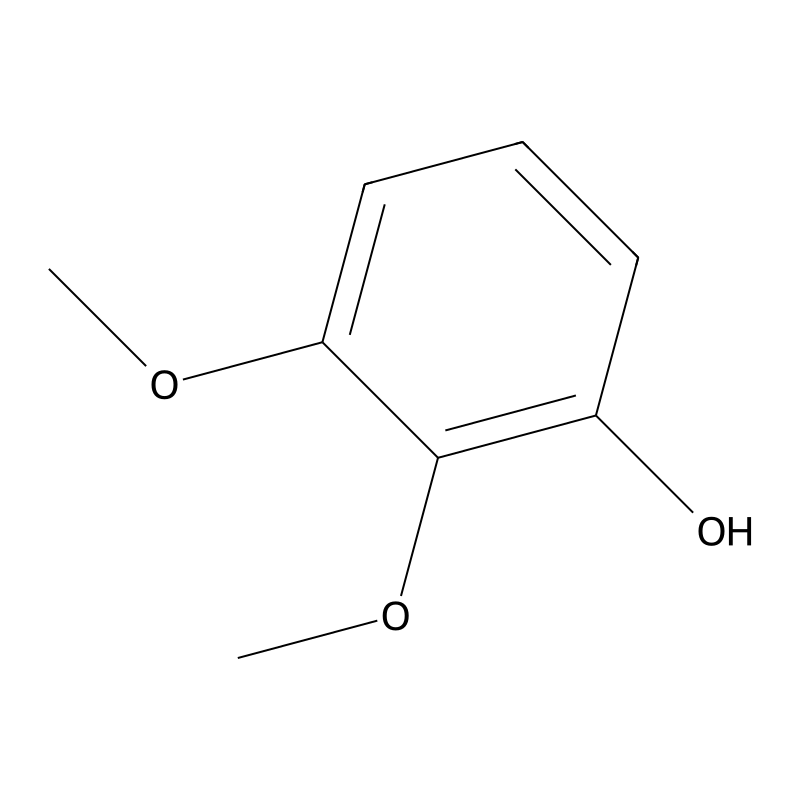

2,3-Dimethoxyphenol is an organic compound with the molecular formula C₈H₁₀O₃ and a molecular weight of approximately 154.16 g/mol. It is characterized by two methoxy groups (-OCH₃) attached to a phenolic ring at the 2 and 3 positions. This compound is also known by its CAS Registry Number, 5150-42-5. It appears as a white to pale yellow crystalline solid and is soluble in organic solvents such as ethanol and ether, but less soluble in water .

- Toxicity: Data on the specific toxicity of 2,3-dimethoxyphenol is limited. However, it is recommended to handle it with care as it is a suspected skin irritant [].

- Flammability: 2,3-dimethoxyphenol has a flash point of 108.89 °C, indicating moderate flammability []. Exercise caution when handling it near heat sources.

Safety Precautions:

- Wear gloves, eye protection, and appropriate clothing when handling 2,3-dimethoxyphenol.

- Work in a well-ventilated area.

- Avoid contact with skin and eyes.

- Follow proper disposal procedures according to local regulations.

- Studying DNA Damage by Reactive Nitrogen Species (RNS): 2,3-Dimethoxyphenol has been used as a model compound to study the nitrosative deamination of DNA bases caused by RNS. RNS are a group of molecules derived from nitric oxide (NO) and play a role in various biological processes, including inflammation and immune response. However, excessive RNS production can damage DNA, potentially leading to mutations and cancer. Studies have used 2,3-dimethoxyphenol to investigate how RNS modify DNA bases, providing insights into the mechanisms of RNS-induced mutagenesis [].

- Electrophilic Substitution: The presence of the methoxy groups makes the aromatic ring more nucleophilic, allowing for electrophilic substitution reactions. For instance, it can undergo nitration or sulfonation under appropriate conditions .

- Reductive Reactions: The compound can be converted into different derivatives through reductive processes, often involving catalytic hydrogenation or metal-mediated reductions .

- Oxidative Reactions: It can also be oxidized to form quinones or other oxygenated derivatives, depending on the reaction conditions and reagents used .

2,3-Dimethoxyphenol exhibits several biological activities, including:

- Antioxidant Properties: It has been shown to scavenge free radicals, which may contribute to its potential protective effects against oxidative stress .

- Antimicrobial Activity: Some studies suggest that it possesses antimicrobial properties, making it of interest in pharmaceutical applications .

- Nitrosative Deamination Studies: It has been utilized in research to study nitrosative deamination of DNA bases induced by reactive nitrogen species, which is significant in understanding mutagenesis and carcinogenesis mechanisms .

Several methods exist for synthesizing 2,3-Dimethoxyphenol:

- Methylation of Phenol: The compound can be synthesized by methylating phenol using methyl iodide in the presence of a base like potassium carbonate.

- Direct Methoxylation: Another method involves the direct methoxylation of catechol using dimethyl sulfate or other methylating agents under controlled conditions.

- Reduction of 2,3-Dimethoxybenzaldehyde: This method involves reducing the corresponding aldehyde using sodium borohydride or lithium aluminum hydride .

2,3-Dimethoxyphenol finds applications in various fields:

- Pharmaceuticals: Due to its biological activities, it is explored for potential therapeutic uses.

- Agricultural Chemicals: Its antioxidant properties make it a candidate for use in agrochemicals.

- Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic compounds and materials .

Research has investigated the interactions of 2,3-Dimethoxyphenol with various biological systems:

- DNA Interaction: Studies have focused on how this compound interacts with DNA bases and its potential role in mutagenesis through nitrosative deamination processes .

- Enzyme Inhibition: There is ongoing research into its effects on specific enzymes involved in metabolic pathways, which may have implications for drug development .

Similar Compounds

Several compounds are structurally similar to 2,3-Dimethoxyphenol. Here are some notable examples along with a brief comparison:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Methoxyphenol | One methoxy group at position 2 | Commonly known as guaiacol; used as a flavoring agent |

| 2,6-Dimethoxyphenol | Two methoxy groups at positions 2 and 6 | Exhibits different biological activities compared to 2,3-Dimethoxyphenol |

| 4-Methylcatechol | A methyl group at position 4 and hydroxyl group | Primarily used in organic synthesis and as a reagent |

| Hydroquinone | Two hydroxyl groups on a benzene ring | Known for its use in photography and as an antioxidant |

The uniqueness of 2,3-Dimethoxyphenol lies in its specific positioning of methoxy groups, which influences its reactivity and biological activity differently compared to these similar compounds.

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

5150-42-5